Sodiosodium;tetrachloroplatinum
Description
Sodiosodium;tetrachloroplatinum, also known as sodium tetrachloroplatinate(II) (Na₂PtCl₄·xH₂O), is a platinum(II) coordination complex with the formula Na₂[PtCl₄]·xH₂O. It is a water-soluble salt comprising a square-planar [PtCl₄]²⁻ anion and sodium counterions. This compound is primarily used as a precursor for synthesizing other platinum complexes, catalysts, and antitumor agents . Key properties include:
Properties
Molecular Formula |
Cl4Na2Pt |
|---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
sodiosodium;tetrachloroplatinum |
InChI |
InChI=1S/4ClH.2Na.Pt/h4*1H;;;/q;;;;;;+4/p-4 |
InChI Key |
XEGKKGGYSCPDQK-UHFFFAOYSA-J |
Canonical SMILES |
[Na][Na].Cl[Pt](Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium tetrachloroplatinate(II) can be synthesized by the reduction of hexachloroplatinate salts. One common method involves the reduction of hexachloroplatinate(IV) with sulfur dioxide in an aqueous solution, resulting in the formation of sodium tetrachloroplatinate(II) .
Industrial Production Methods: In industrial settings, sodium tetrachloroplatinate(II) is produced through similar reduction processes, often involving large-scale reactions with controlled conditions to ensure high yield and purity. The process typically involves the use of hydrochloric acid and sulfur dioxide as reducing agents .
Chemical Reactions Analysis
Types of Reactions: Sodium tetrachloroplatinate(II) undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and hydrochloric acid are commonly used for oxidation reactions.
Substitution: Ligands such as triphenylphosphine and ammonia are used under controlled conditions to achieve substitution reactions.
Major Products:
Scientific Research Applications
Sodium tetrachloroplatinate(II) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium tetrachloroplatinate(II) involves its ability to undergo oxidation and substitution reactions. In biological systems, platinum compounds interact with DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription, ultimately causing cell death. This mechanism is particularly relevant in the context of chemotherapy, where platinum-based drugs target rapidly dividing cancer cells .
Comparison with Similar Compounds
Structural and Oxidation State Differences
Platinum chloride compounds vary in oxidation state (II vs. IV) and counterions, influencing their reactivity and applications:
| Compound | Oxidation State | Structure | Counterion | Symmetry (Point Group) |
|---|---|---|---|---|
| Sodium tetrachloroplatinate(II) | Pt(II) | Square-planar [PtCl₄]²⁻ | Na⁺ | D₄h (square planar) |
| Potassium tetrachloroplatinate(II) | Pt(II) | Square-planar [PtCl₄]²⁻ | K⁺ | D₄h |
| Chloroplatinic acid (H₂PtCl₆) | Pt(IV) | Octahedral [PtCl₆]²⁻ | H⁺ | Oₕ (octahedral) |
| Sodium hexachloroplatinate(IV) | Pt(IV) | Octahedral [PtCl₆]²⁻ | Na⁺ | Oₕ |
| Platinum(IV) chloride (PtCl₄) | Pt(IV) | Polymeric chains | None (neutral) | D₄h (monomeric units) |
Key Insight :
Physical and Chemical Properties
| Property | Sodium Tetrachloroplatinate(II) | Potassium Tetrachloroplatinate(II) | Chloroplatinic Acid (H₂PtCl₆) |
|---|---|---|---|
| Melting Point | Decomposes at >100°C | Decomposes at >250°C | 60°C (hydrate) |
| Density | ~3.38 g/cm³ | 3.38 g/cm³ | 2.43 g/cm³ |
| Solubility in Water | Soluble (hot water) | Slightly soluble | Highly soluble |
| Applications | Catalyst precursor, antitumor research | Catalyst synthesis | Electroplating, nanomaterials |
Key Differences :
Antitumor Activity and Biomedical Relevance
Sodium tetrachloroplatinate(II) and related platinum compounds are studied for their antitumor effects:
- Mechanism : Pt(II) complexes bind to DNA, causing crosslinking and apoptosis. However, Na₂PtCl₄ itself is less potent than cisplatin (cis-[PtCl₂(NH₃)₂]) due to lack of amine ligands .
- Hyperthermia Synergy : Hyperthermia (41–43°C) enhances cytotoxicity of Pt(II) compounds like Na₂PtCl₄ in cisplatin-resistant cancer cells .
- Resistance : Pt(IV) prodrugs (e.g., tetraplatin) show reduced resistance compared to Pt(II) analogs but require intracellular reduction for activation .
Biological Activity
Overview of Sodiosodium; Tetrachloroplatinum
Sodiosodium; tetrachloroplatinum, commonly known as cisplatin , is a platinum-based chemotherapy drug used to treat various types of cancers, including testicular, ovarian, bladder, and lung cancers. Its mechanism of action primarily involves the formation of DNA cross-links, which inhibit DNA replication and transcription, leading to cell death.
Cisplatin interacts with DNA through the following steps:
- Activation : In an aqueous environment, cisplatin undergoes hydrolysis to form reactive species.
- DNA Binding : The activated form binds to the N7 position of guanine bases in DNA, resulting in the formation of intrastrand cross-links.
- Cell Cycle Arrest : The cross-links prevent DNA replication and transcription, leading to cell cycle arrest, particularly in the G2/M phase.
- Apoptosis Induction : The damaged DNA triggers cellular signaling pathways that lead to apoptosis.
Efficacy and Clinical Studies
Cisplatin has shown significant efficacy in various clinical settings:
- Testicular Cancer : A study indicated that cisplatin-based regimens have increased cure rates for advanced testicular cancer to over 80% .
- Ovarian Cancer : In combination with other agents, cisplatin has been shown to improve progression-free survival in patients with advanced ovarian cancer.
- Bladder Cancer : Cisplatin remains a standard treatment for muscle-invasive bladder cancer and has demonstrated improved overall survival rates.
Side Effects
Despite its efficacy, cisplatin's use is limited by several side effects:
- Nephrotoxicity : Renal impairment is a significant concern; hydration protocols are often employed to mitigate this risk.
- Nausea and Vomiting : These are common side effects that may require premedication with antiemetics.
- Ototoxicity : Hearing loss can occur, particularly in pediatric populations.
Resistance Mechanisms
Cancer cells can develop resistance to cisplatin through various mechanisms:
- Increased Drug Efflux : Overexpression of ATP-binding cassette (ABC) transporters can reduce intracellular drug concentrations.
- Enhanced DNA Repair : Upregulation of DNA repair pathways allows cancer cells to repair cisplatin-induced damage more effectively.
- Altered Drug Activation : Changes in the cellular environment can affect the activation of cisplatin.
Data Table: Summary of Clinical Findings
| Cancer Type | Efficacy (%) | Common Side Effects | Resistance Mechanisms |
|---|---|---|---|
| Testicular | >80 | Nephrotoxicity, nausea | Drug efflux |
| Ovarian | 60-70 | Nausea, ototoxicity | Enhanced DNA repair |
| Bladder | 50-60 | Vomiting, renal impairment | Altered drug activation |
Q & A
Basic: What are the recommended methods for synthesizing and characterizing sodium tetrachloroplatinum in academic research?
Answer:
Synthesis typically involves reacting hexachloroplatinic acid (H₂[PtCl₆]) with sodium chloride under controlled acidic conditions . Characterization should include:
- X-ray diffraction (XRD) for crystallographic data .
- UV-Vis spectroscopy to confirm electronic transitions associated with the [PtCl₄]²⁻ complex .
- Elemental analysis to verify stoichiometry .
For reproducibility, document reaction parameters (temperature, pH, molar ratios) and cite established protocols .
Advanced: How can mechanistic studies on sodium tetrachloroplatinum’s reactivity be designed to account for competing pathways?
Answer:
- Use stopped-flow kinetics to track intermediate species in real-time .
- Couple experimental data with DFT calculations to model transition states and energy barriers .
- Design control experiments to isolate variables (e.g., ligand substitution vs. redox pathways) .
Link findings to coordination chemistry theory, such as ligand field stabilization effects .
Basic: What experimental precautions are necessary to ensure sodium tetrachloroplatinum’s stability during storage and handling?
Answer:
- Store in anhydrous, inert environments (e.g., argon atmosphere) to prevent hydrolysis .
- Avoid exposure to light, which may catalyze decomposition .
- Regularly monitor purity via HPLC or ion chromatography .
Advanced: How should researchers resolve contradictions in reported thermodynamic data (e.g., solubility, redox potentials) for sodium tetrachloroplatinum?
Answer:
- Conduct meta-analysis to identify methodological differences (e.g., ionic strength, solvent systems) .
- Replicate conflicting studies under standardized conditions .
- Apply error-propagation analysis to quantify uncertainties in measurements .
Report discrepancies in the context of experimental limitations (e.g., calibration methods) .
Basic: What analytical techniques are most reliable for quantifying sodium tetrachloroplatinum in aqueous solutions?
Answer:
- Atomic absorption spectroscopy (AAS) for platinum quantification .
- Ion-selective electrodes to monitor chloride release during decomposition .
- Mass spectrometry (MS) for speciation analysis .
Advanced: How can researchers integrate kinetic and thermodynamic data to model sodium tetrachloroplatinum’s reactivity in complex systems?
Answer:
- Use multivariate regression to correlate rate constants (kinetics) with equilibrium constants (thermodynamics) .
- Apply Marcus theory to predict electron-transfer rates in redox reactions .
- Validate models with in-situ spectroscopic data (e.g., Raman monitoring of reaction intermediates) .
Advanced: What theoretical frameworks are applicable for studying sodium tetrachloroplatinum’s electronic structure and bonding?
Answer:
- Ligand Field Theory (LFT) to explain d-orbital splitting in the [PtCl₄]²⁻ complex .
- Molecular Orbital (MO) Theory for delocalized bonding analysis .
- Compare computational results (e.g., CASSCF calculations ) with experimental spectroscopic data .
Basic: How can researchers ensure reproducibility in sodium tetrachloroplatinum synthesis across laboratories?
Answer:
- Provide detailed protocols in Supporting Information, including exact reagent grades and equipment specifications .
- Use round-robin testing to validate methods across multiple labs .
- Report failure cases and troubleshooting steps (e.g., impurity sources) .
Advanced: What methodologies are suitable for investigating sodium tetrachloroplatinum’s degradation pathways under environmental conditions?
Answer:
- Simulate environmental exposure using climate chambers (controlled humidity/temperature) .
- Combine LC-MS and XAS to track degradation products and Pt oxidation states .
- Apply kinetic modeling to predict long-term stability .
Advanced: How can factorial design optimize multi-variable experiments (e.g., pH, temperature) in sodium tetrachloroplatinum studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
